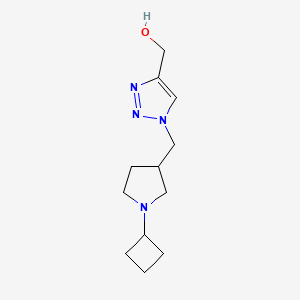

(1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

描述

属性

IUPAC Name |

[1-[(1-cyclobutylpyrrolidin-3-yl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)7-10-4-5-15(6-10)12-2-1-3-12/h8,10,12,17H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBQWJHEBVJJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)CN3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2098016-66-9) is a novel triazole derivative that has shown promise in various biological applications. With a molecular formula of C12H20N4O and a molecular weight of 236.31 g/mol, this compound features a unique structural arrangement that may confer specific pharmacological properties. This article delves into its biological activities, including antimicrobial and anticancer effects, supported by data tables and case studies.

Structural Characteristics

The compound's structure includes:

- Triazole Ring : Known for diverse biological activities.

- Cyclobutylpyrrolidine Moiety : This component may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A comparative study revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and S. aureus, indicating potent antibacterial activity.

Anticancer Potential

The triazole scaffold is frequently associated with anticancer activity. Preliminary in vitro studies suggest that derivatives like this compound may interfere with cell proliferation in cancer cell lines.

Case Study: Antiproliferative Effects

In another research effort, derivatives similar to this compound were tested against various cancer cell lines, showing IC50 values ranging from 200 to 300 µg/mL, suggesting significant antiproliferative activity.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in cell wall synthesis in bacteria.

- Interference with Cell Cycle Regulation : The compound may disrupt normal cell cycle processes in cancer cells, leading to apoptosis.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | [1-[(1-cyclobutylpyrrolidin-3-yl)methyl]triazol-4-yl]methanol |

| Molecular Formula | C12H20N4O |

| Molecular Weight | 236.31 g/mol |

| Purity | Min. 95% |

| CAS Number | 2098016-66-9 |

相似化合物的比较

Comparison with Structurally Similar Compounds

Triazole-Pyrrolidine Derivatives

The closest analog is "[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol" (CID 86262648), which shares the triazole-pyrrolidine-methanol backbone but lacks the cyclobutyl substitution. Key differences include:

| Property | Target Compound | Analog (CID 86262648) |

|---|---|---|

| Molecular Formula | C₁₂H₂₀N₄O | C₇H₁₂N₄O |

| Substituents | Cyclobutyl-pyrrolidine, methanol | Pyrrolidine, methanol |

| SMILES | Not explicitly provided | C1CNCC1N2C=C(N=N2)CO |

| Structural Complexity | Higher (cyclobutyl adds rigidity) | Lower (no cyclobutyl) |

The cyclobutyl group in the target compound may enhance binding affinity to hydrophobic pockets in biological targets compared to the simpler pyrrolidine analog .

Triazole-Carbazole Hybrids

Compounds such as 2-(4-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone (7) and 9-((1-(pyridin-3-yl-methyl)-1H-1,2,3-triazol-4-yl)methyl)-9H-carbazole (8) () feature triazole-carbazole hybrids. Unlike the target compound, these molecules prioritize aromatic stacking interactions (via carbazole) rather than aliphatic rigidity. Their reported roles in diabetes research suggest triazole-carbazole hybrids may target metabolic enzymes, whereas the target compound’s cyclobutyl-pyrrolidine system could favor neurological or anticancer applications .

Antiproliferative Triazole Derivatives

Compounds 16 and 17 () incorporate amidoxime and hydroxycarbamimidoyl groups on triazole rings. These polar substituents contrast with the target compound’s hydroxymethyl and cyclobutyl groups, highlighting divergent pharmacological strategies:

- 16/17 : Designed for metal chelation and DNA interaction (antiproliferative activity).

- Target : Likely optimized for membrane permeability and receptor binding due to cyclobutyl hydrophobicity .

Morpholinoquinoline-Triazole Conjugates

The morpholinoquinoline-triazole derivative 8c () demonstrates how triazoles can link pharmacophores (e.g., quinoline for anticancer activity). The target compound’s pyrrolidine-cyclobutyl system may offer similar versatility but with different spatial and electronic properties .

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction or introduction of the 1,2,3-triazole ring.

- Attachment of the cyclobutylpyrrolidine substituent at the triazole nitrogen.

- Introduction of the hydroxymethyl group at the 4-position of the triazole ring.

The preparation routes focus on building the triazole core via cycloaddition or substitution reactions, followed by functionalization with the cyclobutylpyrrolidine side chain and hydroxymethyl group.

Key Intermediate Preparation: Cyclobutylpyrrolidine Derivatives

A critical precursor is tert-butyl (trans-3-aminocyclobutyl)carbamate, which serves as the cyclobutylamine source for subsequent coupling reactions. Multiple methods for its preparation and functionalization include:

Amide bond formation : Coupling tert-butyl (trans-3-aminocyclobutyl)carbamate with various carboxylic acid derivatives using peptide coupling reagents such as HATU (2-(1H-9-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and triethylamine in dichloromethane at room temperature, yielding amide derivatives in high yields (up to 93%).

Nucleophilic substitution : Reaction of tert-butyl (trans-3-aminocyclobutyl)carbamate with haloacetamides or chloropyridinyl derivatives in tetrahydrofuran with bases like N-ethyl-N,N-diisopropylamine at elevated temperatures (60°C) to form substituted amines with moderate yields (~49%).

Reductive amination : Condensation of tert-butyl (trans-3-aminocyclobutyl)carbamate with aldehydes or ketones followed by reduction with sodium triacetoxyborohydride in dichloromethane at room temperature to afford secondary amines.

These intermediates are purified by silica gel chromatography and characterized by NMR and mass spectrometry.

Introduction of the Hydroxymethyl Group at the 4-Position of the Triazole

The hydroxymethyl substituent at the 4-position of the triazole ring is typically introduced via:

- Reduction of a corresponding formyl or carboxyl group on the triazole ring using mild reducing agents.

- Direct substitution reactions on activated triazole derivatives.

Representative Preparation Procedure (Hypothetical Based on Related Chemistry)

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Synthesis of tert-butyl (trans-3-aminocyclobutyl)carbamate | Commercial or prepared from cyclobutylamine derivatives | - | Intermediate amine precursor |

| 2. Coupling with triazole derivative | HATU, triethylamine, dichloromethane, RT, 18-21 h | 65-93% | Amide bond formation to attach side chain |

| 3. Formation of triazole ring | Copper-catalyzed azide-alkyne cycloaddition or cyclization | Variable | Generates 1,2,3-triazole core |

| 4. Introduction of hydroxymethyl group | Reduction or substitution on triazole ring | Variable | Final functionalization step |

| 5. Purification | Silica gel chromatography | - | Ensures compound purity |

Analytical Characterization

- NMR Spectroscopy : Proton and carbon NMR confirm the structure and substitution pattern.

- Mass Spectrometry : Confirms molecular weight and purity.

- Chromatography : Silica gel chromatography is the preferred purification method.

Research Findings and Yields

- Coupling reactions involving tert-butyl (trans-3-aminocyclobutyl)carbamate and carboxylic acid derivatives using HATU and triethylamine in dichloromethane yield amide-linked intermediates with yields ranging from 65% to 93%.

- Reductive amination steps provide intermediates with yields around 80%.

- Nucleophilic substitutions on haloacetamide derivatives proceed with moderate yields (~49%) under basic conditions at elevated temperatures.

Summary Table of Key Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amide coupling | HATU, triethylamine, DCM | 20-25 °C | 18-21 h | 65-93 | High efficiency, mild conditions |

| Nucleophilic substitution | N-ethyl-N,N-diisopropylamine, THF | 60 °C | 24 h | ~49 | Moderate yield, requires purification |

| Reductive amination | Sodium triacetoxyborohydride, DCM | 25 °C | 14 h | ~80 | Smooth conversion to secondary amines |

| Triazole ring formation | Copper catalysis or cyclization | Variable | Variable | Variable | Key step to form heterocyclic core |

常见问题

Basic: What are the primary synthetic routes for (1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via multi-step routes involving cycloaddition (e.g., Cu-catalyzed azide-alkyne cycloaddition for triazole formation) and subsequent functionalization. Key steps include:

- Step 1: Synthesis of the cyclobutylpyrrolidine precursor via reductive amination or alkylation.

- Step 2: Azide-alkyne cycloaddition to form the triazole core.

- Step 3: Hydroxymethylation at the triazole 4-position using formaldehyde or its equivalents under basic conditions.

Optimization Strategies:

- Temperature Control: Maintain reflux conditions (e.g., xylene at 140°C for 25–30 hours) to ensure complete cyclization .

- Purification: Recrystallization from methanol or column chromatography to isolate the product .

- Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress .

Advanced: How can regioselectivity challenges in triazole formation during synthesis be addressed?

Methodological Answer:

Regioselectivity in triazole synthesis is influenced by:

- Catalyst Choice: Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers.

- Substrate Design: Steric and electronic effects of substituents on the alkyne/azide precursors. For example, bulky cyclobutylpyrrolidine groups may direct regiochemistry .

- Reaction Monitoring: Use -NMR to confirm regioselectivity via characteristic proton shifts (e.g., triazole C-H at δ ~7.5–8.5 ppm) .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- FTIR: Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm, C=N at ~1600 cm) .

- NMR: - and -NMR confirm proton environments (e.g., triazole protons, cyclobutyl CH groups) and carbon connectivity .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., CHNO, MW = 236.27 g/mol) .

Advanced: How can crystallographic data discrepancies be resolved using SHELXL and WinGX?

Methodological Answer:

- Refinement in SHELXL: Use restraints for anisotropic displacement parameters and hydrogen bonding. For example, apply "ISOR" constraints to manage thermal motion in flexible cyclobutyl groups .

- WinGX Integration: Visualize electron density maps to validate atomic positions. Address twinning or disorder by partitioning the model into discrete components .

- Validation Tools: Check CIF files with PLATON or checkCIF for geometry outliers .

Basic: What biological targets are commonly studied for this compound?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence polarization assays.

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors) .

- Cellular Assays: Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., IC determination) .

Advanced: How can structure-activity relationship (SAR) studies be designed using computational models?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., ATP-binding pockets). Compare with analogs from .

- DFT Calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to rationalize reactivity or stability trends .

- QSAR Models: Corrogate substituent effects (e.g., cyclobutyl vs. piperidine) on bioactivity using partial least squares regression .

Basic: How should conflicting bioactivity data across studies be analyzed?

Methodological Answer:

- Assay Conditions: Compare buffer pH, temperature, and cell lines used. For example, variations in serum content can alter compound solubility .

- Structural Analogs: Cross-reference with compounds in (e.g., pyrazole derivatives) to identify substituent-dependent trends.

- Statistical Validation: Apply ANOVA or t-tests to assess significance of reported IC differences .

Advanced: What strategies mitigate oxidation of the hydroxymethyl group during storage?

Methodological Answer:

- Inert Atmosphere: Store under argon or nitrogen to prevent autoxidation.

- Stabilizers: Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v.

- Low-Temperature Storage: Keep at –20°C in amber vials to reduce photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。